molecular formula C9H16O B119071 5-ethylhept-3-en-2-one CAS No. 147224-13-3

5-ethylhept-3-en-2-one

Cat. No.: B119071
CAS No.: 147224-13-3
M. Wt: 140.22 g/mol
InChI Key: MTNXTOAQNAWJRM-VOTSOKGWSA-N
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Description

5-ethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a fruity odor. This compound is part of the ketone family and is characterized by the presence of a carbonyl group (C=O) attached to a heptene chain with an ethyl substituent at the fifth position .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-ethylhept-3-en-2-one can be synthesized through various methods. One common approach involves the oxidation of heptenol. Specifically, hepten-2-ol can be reacted with acetic anhydride, followed by oxidation to yield the desired product . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves catalytic processes. Catalysts such as palladium or platinum are used to facilitate the oxidation of heptene derivatives. The process is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-ethylhept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

5-ethylhept-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethylhept-3-en-2-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethylhept-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the ethyl group at the fifth position influences its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

147224-13-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-5-ethylhept-3-en-2-one

InChI

InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+

InChI Key

MTNXTOAQNAWJRM-VOTSOKGWSA-N

Isomeric SMILES

CCC(CC)/C=C/C(=O)C

SMILES

CCC(CC)C=CC(=O)C

Canonical SMILES

CCC(CC)C=CC(=O)C

71648-42-5

Pictograms

Irritant

Synonyms

3-Hepten-2-one, 5-ethyl-, (3E)- (9CI)

Origin of Product

United States

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